N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound that belongs to the class of amides It features a pyrrolidine ring, a phenyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced using a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidine: A simpler analog with a phenyl group attached to the pyrrolidine ring.
N-(trifluoromethyl)phenylpropanamide: A related compound with a trifluoromethyl-substituted phenyl group but lacking the pyrrolidine ring.
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its structural features, including the pyrrolidine ring, phenyl group, and trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O/c22-21(23,24)17-11-8-16(9-12-17)10-13-20(27)25-15-19-7-4-14-26(19)18-5-2-1-3-6-18/h1-3,5-6,8-9,11-12,19H,4,7,10,13-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXTUKZZVHTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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